Synthetic Yield: Comparative Efficiency in Benzothiophene Carboxylic Acid Synthesis
The synthesis of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid via hydrolysis of its methyl ester proceeds with a reported yield of 68.7% under specific reflux conditions . This provides a benchmark for researchers planning synthetic routes. While direct comparative yields for close analogs under identical conditions are not reported in the same source, this data point is crucial for cost and feasibility assessments in the procurement of this specific intermediate.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 68.7% |
| Comparator Or Baseline | Baseline: Not applicable; single-step hydrolysis from methyl ester. |
| Quantified Difference | Not available |
| Conditions | Hydrolysis of methyl 3-chloro-6-nitrobenzo[b]thiophene-2-carboxylate with sodium hydroxide in aqueous ethanol under reflux for 49 hours . |
Why This Matters
A defined yield for a key synthetic step allows researchers to accurately plan material requirements and estimate project costs, differentiating this compound's accessibility from analogs with unknown or lower yields.
